![molecular formula C17H20ClFINO2 B592884 25I-NBF (hydrochloride) CAS No. 1539266-13-1](/img/structure/B592884.png)
25I-NBF (hydrochloride)
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Overview
Description
25I-NBF (hydrochloride) is an N-benzyl derivative of the phenethylamine hallucinogen 2C-I . It acts as a highly potent partial agonist for the 5-HT2A receptor .
Synthesis Analysis
The synthesis of 25I-NBF and its analogs has been studied . The study investigated the µ opioid receptor (MOR) activation potential of a large set of psychedelics, substances which typically activate the serotonin (5-HT 2A) receptor as their target receptor .Molecular Structure Analysis
The molecular structure of 25I-NBF involves an N-benzyl derivative of the phenethylamine hallucinogen 2C-I .Physical And Chemical Properties Analysis
25I-NBF (hydrochloride) is a crystalline solid . Its molecular formula is C17H19FINO2 and it has a molecular weight of 451.70 .Scientific Research Applications
Certified Reference Material
25I-NBF hydrochloride is used as a certified reference material . It is suitable as a starting material for the preparation of calibrators or controls in 25I-NBF testing methods by GC/MS or LC/MS .
Hallucinogenic Research
25I-NBF is an N-benzyl derivative of the phenethylamine hallucinogen 2C-I . It acts as a highly potent partial agonist for the 5-HT 2A receptor . This makes it a valuable compound in the study of hallucinogenic substances and their effects on the human brain.
Opioid Receptor Research
Some substances carrying the N-benzyl phenethylamine (NBOMe) structure, which includes 25I-NBF, have been found to activate the µ opioid receptor (MOR) . This suggests potential applications in opioid receptor research .
Drug Market Analysis
25I-NBF is a designer drug that first appeared on the illicit drug market in late 2012 . Its presence and variations can be studied to understand trends and patterns in the illicit drug market.
Toxicology
The toxicity and safety profile of 25I-NBF can be studied to understand its effects on the human body . This can contribute to the field of toxicology and help in the development of safety guidelines and treatment strategies for exposure.
Mechanism of Action
Target of Action
25I-NBF (Hydrochloride), also known as 2C-I-NBF, NBF-2C-I, or Cimbi-21, is a derivative of the phenethylamine hallucinogen 2C-I . Its primary target is the human serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different biological functions, including the regulation of mood and cognition.
Mode of Action
25I-NBF acts as a highly potent partial agonist for the human 5-HT2A receptor It has a bias towards the β-arrestin 2 coupled signaling pathway . β-arrestin 2 is a protein that regulates the activity of GPCRs and can influence the receptor’s signaling and function.
Safety and Hazards
The recreational usage of 25I-NBF is associated with severe intoxication and deaths in humans . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .
Future Directions
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAILJKILCIMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1539266-13-1 |
Source
|
Record name | 25I-Nbf hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25I-NBF HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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